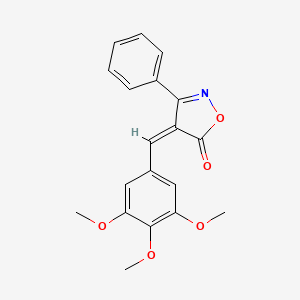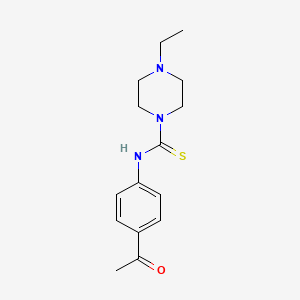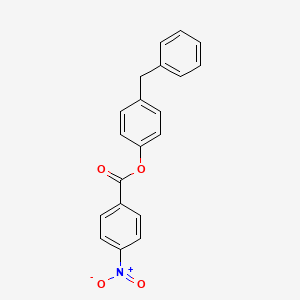
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone, also known as PTM, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. PTM belongs to the family of isoxazolone derivatives, which are known to exhibit a wide range of biological and pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key regulator of the inflammatory response. Additionally, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to modulate various biochemical and physiological processes in the body. It has been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone in lab experiments is its high potency and selectivity towards its molecular targets. However, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is also known to exhibit poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain applications. Furthermore, the synthesis of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone is relatively complex and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for the research and development of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone. One area of interest is the exploration of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone as a scaffold for the development of novel drug candidates with improved pharmacological properties is also an area of active research. Finally, the development of more efficient and scalable synthesis methods for 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone could facilitate its widespread use in various applications.
Méthodes De Synthèse
The synthesis of 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 3-phenyl-5-(hydroxyimino)-4,5-dihydroisoxazole in the presence of a suitable catalyst. The resulting compound is then subjected to further purification steps to obtain 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone in its pure form.
Applications De Recherche Scientifique
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. Furthermore, 3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone has been reported to possess significant antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
(4Z)-3-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-22-15-10-12(11-16(23-2)18(15)24-3)9-14-17(20-25-19(14)21)13-7-5-4-6-8-13/h4-11H,1-3H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSDRHJVFJQAIG-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-4-(3,4,5-trimethoxybenzylidene)-5(4H)-isoxazolone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5811234.png)
![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)

![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)


![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)